Cas no 1261659-77-1 (3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)

3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine is a fluorinated aromatic compound featuring both trifluoromethoxy and trifluoromethyl functional groups, which enhance its electronic and steric properties. This structure imparts high chemical stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research. The presence of electron-withdrawing groups facilitates its use as an intermediate in cross-coupling reactions and as a building block for bioactive molecules. Its unique substitution pattern allows for precise modulation of reactivity and binding affinity in target applications. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, meeting stringent requirements for advanced chemical synthesis.
3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine structure
1261659-77-1 structure
商品名:3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
CAS番号:1261659-77-1
MF:C13H7F6NO
メガワット:307.191204309464
CID:4986992

3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
    • インチ: 1S/C13H7F6NO/c14-12(15,16)10-4-9(6-20-7-10)8-2-1-3-11(5-8)21-13(17,18)19/h1-7H
    • InChIKey: UBZVYNMVNFYDAQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CN=CC(=C1)C1C=CC=C(C=1)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 343
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 22.1

3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013003479-250mg
3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
1261659-77-1 97%
250mg
$494.40 2023-09-03
Alichem
A013003479-1g
3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
1261659-77-1 97%
1g
$1549.60 2023-09-03
Alichem
A013003479-500mg
3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
1261659-77-1 97%
500mg
$782.40 2023-09-03

3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 関連文献

3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridineに関する追加情報

Introduction to 3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine (CAS No. 1261659-77-1)

3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine, identified by its CAS number 1261659-77-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of pyridine derivatives, characterized by its unique structural features that include a trifluoromethoxy group and a trifluoromethyl substituent on the phenyl ring. These structural elements contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The presence of the trifluoromethoxy group (–OCH₂CF₃) on the phenyl ring imparts electron-withdrawing effects, which can influence the reactivity and electronic properties of the molecule. This feature is particularly useful in medicinal chemistry, where such groups are often employed to enhance metabolic stability and binding affinity to biological targets. Additionally, the trifluoromethyl group (–CF₃) further modulates the compound's properties by increasing lipophilicity and reducing metabolic susceptibility, thereby improving pharmacokinetic profiles.

In recent years, there has been a growing interest in developing novel compounds with fluorinated moieties due to their ability to improve drug efficacy and safety. The combination of these fluorinated groups in 3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine makes it an attractive candidate for further exploration in drug discovery programs. Researchers have leveraged this compound as a building block in synthesizing potential therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders.

One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and dysregulation of these pathways is often associated with diseases such as cancer. The structural features of 3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine allow it to interact with kinase active sites effectively, making it a promising scaffold for designing selective inhibitors. Several studies have demonstrated its utility in generating lead compounds that exhibit potent inhibitory activity against specific kinases.

Moreover, the compound has been investigated for its potential applications in agrochemicals. The fluorinated groups enhance its resistance to degradation by environmental factors, which is crucial for developing long-lasting pesticides and herbicides. This property ensures that agrochemical formulations remain effective over extended periods, contributing to improved crop protection strategies.

The synthesis of 3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired framework efficiently. These synthetic approaches highlight the compound's complexity and the expertise required to produce it on a scalable basis.

Recent advancements in computational chemistry have also facilitated the study of this compound's interactions with biological targets. Molecular modeling techniques have been used to predict how 3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine binds to proteins and other biomolecules. These insights have guided medicinal chemists in designing analogs with enhanced potency and selectivity. Such computational studies are integral to modern drug discovery pipelines, enabling researchers to make informed decisions about which compounds warrant further experimental validation.

In conclusion, 3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine (CAS No. 1261659-77-1) represents a significant advancement in the development of novel bioactive molecules. Its unique structural features make it a versatile intermediate for pharmaceutical and agrochemical applications. The ongoing research into this compound underscores its potential as a key component in future therapeutic strategies, particularly in targeting kinases and developing sustainable agrochemical solutions.

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